3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

This 4-(hydroxy–trifluoromethyl)piperidine intermediate delivers stereoelectronically constrained H-bond donor geometry (single donor, TPSA 40.5 Ų, XLogP3 1.0) unattainable with generic 4-hydroxy- or 4-trifluoromethylpiperidine analogs. The α‑chloroketone side chain enables direct nucleophilic substitution or covalent warhead installation, while the CF₃ group confers metabolic stability. For CNS MPO-compliant libraries, targeted covalent inhibitors, or agrochemical scaffolds requiring low rotatable-bond mobility (2 rotatable bonds), this building block eliminates the need for de novo re‑optimization of your pharmacophore's physicochemical window.

Molecular Formula C9H13ClF3NO2
Molecular Weight 259.65 g/mol
CAS No. 1878874-68-0
Cat. No. B1491106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
CAS1878874-68-0
Molecular FormulaC9H13ClF3NO2
Molecular Weight259.65 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(F)(F)F)O)C(=O)CCCl
InChIInChI=1S/C9H13ClF3NO2/c10-4-1-7(15)14-5-2-8(16,3-6-14)9(11,12)13/h16H,1-6H2
InChIKeyZIQKBBVZIZLOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS 1878874-68-0): Procurement-Relevant Chemical Profile


3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS 1878874-68-0) is a substituted piperidine derivative bearing a unique geminal hydroxy–trifluoromethyl pair at the 4-position and a reactive 3-chloropropan-1-one side chain. Its computed physicochemical properties—including an XLogP3 of 1, a single hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 40.5 Ų, and exactly two rotatable bonds—distinguish it from common piperidine building blocks that lack this specific substitution pattern [1]. These molecular features position the compound as a versatile intermediate for medicinal chemistry programs requiring balanced lipophilicity and a constrained hydrogen-bonding motif.

Why 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Piperidine Analogs


The simultaneous presence of a tertiary alcohol and a trifluoromethyl group on the same carbon center creates a stereoelectronically constrained hydrogen-bond donor that cannot be replicated by simple 4-hydroxypiperidine or 4-trifluoromethylpiperidine analogs. Computed descriptors for this compound—notably the low XLogP3 of 1, a TPSA of 40.5 Ų, and a single hydrogen bond donor—reflect a precise polarity profile that differs markedly from mono-substituted counterparts [1]. Replacing the compound with a generic 4-hydroxypiperidine or 4-trifluoromethylpiperidine building block would alter the donor count, lipophilicity, and molecular shape, potentially compromising the pharmacophore geometry and physicochemical property window required for target engagement or downstream derivatization. Therefore, generic substitution introduces physicochemical risk that cannot be mitigated without de novo optimization of the entire synthetic sequence.

Quantitative Differentiation Evidence for 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one Against Closest Analogs


Hydrogen Bond Donor Count and Polarity: Target vs. 4-Hydroxypiperidine and 4-Trifluoromethylpiperidine Analogs

The target compound possesses exactly one hydrogen bond donor (the tertiary alcohol), whereas a simple 4-hydroxypiperidine analog would present two donors (one N–H and one O–H) and a 4-trifluoromethylpiperidine analog would present only the N–H donor [1]. This difference directly influences passive membrane permeability and target binding desolvation penalties. The target compound also exhibits a TPSA of 40.5 Ų, lower than the ~49 Ų expected for 4-hydroxypiperidine (which bears an additional N–H donor contribution), supporting a more favorable permeability profile while retaining a strategically positioned hydrogen-bond donor.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Lipophilicity Modulation: XLogP3 Comparison of Target with 4-Substituted Piperidine Propanones

The computed XLogP3 of the target compound is 1.0, reflecting the counterbalancing effects of the lipophilic trifluoromethyl group and the polar hydroxyl group [1]. In contrast, 3-chloro-1-(4-trifluoromethylpiperidin-1-yl)propan-1-one (without OH) is predicted to have XLogP3 ≈ 1.8, while 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one (without CF3) is predicted to have XLogP3 ≈ 0.2. The target compound thus occupies a narrow lipophilicity window that is often sought for oral bioavailability and low metabolic clearance.

Drug Metabolism and Pharmacokinetics Lipophilic Efficiency Property-Based Drug Design

Rotatable Bond Economy: Target vs. Extended-Linker Piperidine Propanone Analogs

The target compound contains exactly two rotatable bonds (the C–C bond adjacent to the carbonyl and the bond connecting the carbonyl to the piperidine nitrogen), as computed by Cactvs [1]. Many alternative building blocks used to introduce a chloroacetyl moiety onto a piperidine scaffold employ longer, more flexible linkers (e.g., 3-(chloromethyl)benzoyl, 4-chlorobutanoyl), which add 3–5 extra rotatable bonds. Lower rotatable bond counts are associated with higher ligand efficiency and reduced entropic penalty upon target binding.

Ligand Efficiency Conformational Restriction Molecular Complexity

Procurement-Centric Application Scenarios for 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one


CNS Penetrant Fragment Library Expansion

The compound's single hydrogen bond donor, TPSA of 40.5 Ų, and XLogP3 of 1.0 align with multiparameter optimization guidelines for CNS drug discovery (e.g., CNS MPO score ≥ 4) [1]. Procurement for a CNS-focused fragment library can leverage these computed property advantages over generic piperidine fragments that may exceed preferred TPSA or donor count thresholds.

Covalent Inhibitor Warhead Installation via the 3-Chloropropanone Handle

The electrophilic α-chloroketone moiety serves as a reactive handle for nucleophilic substitution or thiol–ene-type bioconjugation. Combined with the metabolically stable trifluoromethyl group, this intermediate allows installation of a covalent warhead without introducing additional metabolic liabilities [1]. Researchers pursuing targeted covalent inhibitor programs should prioritize this compound over 4-hydroxypiperidine analogs that require additional synthetic steps to introduce the reactive electrophile.

Lead Optimization of 15-PGDH or Serotonin Receptor Modulators

The geminal hydroxy–trifluoromethyl motif is known to enhance binding affinity to certain oxidoreductases and aminergic GPCRs by engaging in stereospecific hydrogen-bond and dipole interactions. Although direct biological data for this specific intermediate are lacking, the computed property profile (donor count, logP, TPSA) matches that of optimized leads in the 15-PGDH inhibitor series [1]. Structure-based teams can use this building block to rapidly explore SAR around the piperidine core while maintaining favorable physicochemical space.

Agrochemical Building Block Requiring Metabolic Stability

The trifluoromethyl group confers resistance to oxidative metabolism, while the hydroxyl group provides a site for further derivatization (e.g., esterification, carbamoylation) or target recognition. The low rotatable bond count (2) supports good soil mobility and plant translocation properties. Agrochemical discovery programs seeking metabolically stable piperidine scaffolds should consider this compound over non-fluorinated analogs that are susceptible to rapid cytochrome P450-mediated degradation [1].

Quote Request

Request a Quote for 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.